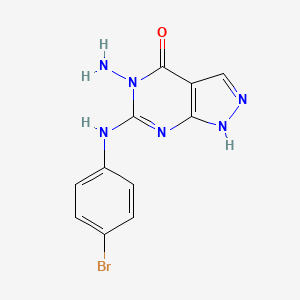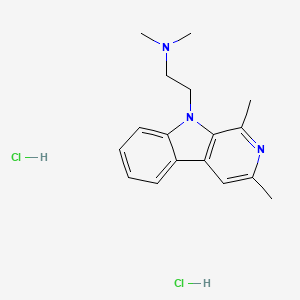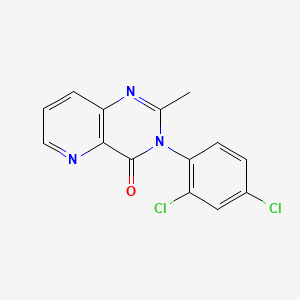
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the pyrido-pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords the desired pyrido-pyrimidin-4-one derivatives . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized pyrido-pyrimidine derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrido-pyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives .
Uniqueness
Pyrido(3,2-d)pyrimidin-4(3H)-one, 3-(2,4-dichlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
86542-80-5 |
|---|---|
Formule moléculaire |
C14H9Cl2N3O |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O/c1-8-18-11-3-2-6-17-13(11)14(20)19(8)12-5-4-9(15)7-10(12)16/h2-7H,1H3 |
Clé InChI |
VLEFLMFXKHSAPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1C3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)

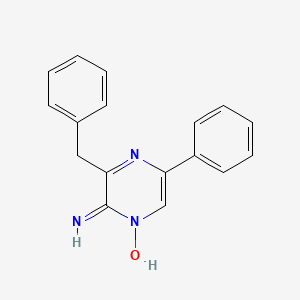
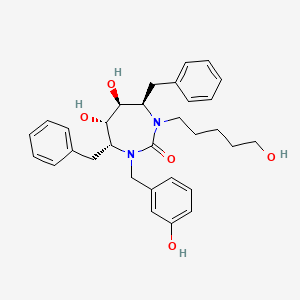
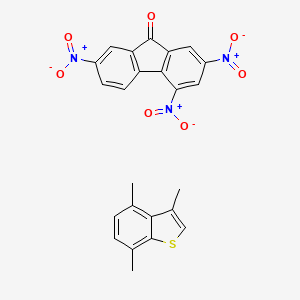
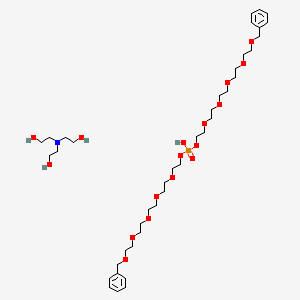
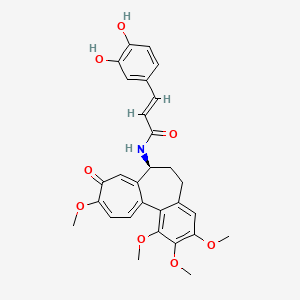

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
